N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-methyl-4-quinolinecarboxamide

Lipophilicity Drug-likeness ADME prediction

N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-methyl-4-quinolinecarboxamide is a synthetic small molecule (C20H17N5O2) that fuses a 1,2,4-triazole core, a 4-methoxyphenyl substituent, and a 2-methylquinoline-4-carboxamide scaffold. Authoritative database computed properties indicate an AlogP of 1.29, a polar surface area (PSA) of 90.65 Ų, 5 hydrogen bond acceptors (HBA), 2 hydrogen bond donors (HBD), 7 rotatable bonds, zero Lipinski Rule-of-5 violations, and a quantitative estimate of drug-likeness (QED) weighted score of 0.69.

Molecular Formula C20H17N5O2
Molecular Weight 359.4 g/mol
Cat. No. B12176000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-methyl-4-quinolinecarboxamide
Molecular FormulaC20H17N5O2
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=NNC(=N3)C4=CC=C(C=C4)OC
InChIInChI=1S/C20H17N5O2/c1-12-11-16(15-5-3-4-6-17(15)21-12)19(26)23-20-22-18(24-25-20)13-7-9-14(27-2)10-8-13/h3-11H,1-2H3,(H2,22,23,24,25,26)
InChIKeyXUURDFXCUXOFDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-methyl-4-quinolinecarboxamide: Physicochemical and Structural Baseline for Procurement


N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-methyl-4-quinolinecarboxamide is a synthetic small molecule (C20H17N5O2) that fuses a 1,2,4-triazole core, a 4-methoxyphenyl substituent, and a 2-methylquinoline-4-carboxamide scaffold. Authoritative database computed properties indicate an AlogP of 1.29, a polar surface area (PSA) of 90.65 Ų, 5 hydrogen bond acceptors (HBA), 2 hydrogen bond donors (HBD), 7 rotatable bonds, zero Lipinski Rule-of-5 violations, and a quantitative estimate of drug-likeness (QED) weighted score of 0.69 . The 1,2,4-triazole-quinoline hybrid subclass is under active investigation for kinase inhibition, anti-infective, and anti-inflammatory applications [1][2]. Specific quantitative pharmacological data for this exact compound remain absent from indexed primary literature, patents, and public databases as of the search date; therefore, procurement and selection decisions must rely on the compound's defined, computable molecular properties and well-characterized scaffold class behavior rather than on unverified biological potency claims .

N-[3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-methyl-4-quinolinecarboxamide: Why In-Class Analogs Are Not Interchangeable


Within the quinoline-4-carboxamide and 1,2,4-triazole hybrid chemical space, even minor structural modifications produce large variations in physicochemical and pharmacological profiles. The 2-methyl substituent on the quinoline ring alters lipophilicity, conformational preferences, and metabolic stability compared to unsubstituted or halo-substituted analogs [1]. Regioisomeric triazole connectivity (1,2,4- vs. 1,2,3-triazole) can redirect target binding from kinases to entirely different enzyme classes, as demonstrated by quinoline–1,2,3-triazole hybrids that engage c-Met kinase with IC50 values in the sub-micromolar range [2]. The 4-methoxyphenyl group on the triazole ring further differentiates the electronic surface potential and hydrogen-bonding capacity relative to analogs bearing unsubstituted phenyl, halogenated aryl, or heteroaryl substituents. Generic substitution without accounting for these structural determinants risks selecting a compound with substantially different solubility, permeability, target engagement, and off-target liability profiles, thereby undermining experimental reproducibility and lead optimization campaigns [3].

N-[3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-methyl-4-quinolinecarboxamide: Quantitative Evidence Dimensions vs. Comparators


Lipophilicity (AlogP) Profile vs. Quinoline-4-Carboxamide Class Space

The target compound exhibits a computed AlogP of 1.29 , placing it within the optimal lipophilicity range (AlogP 1–3) associated with favorable oral absorption and lower promiscuity risk. By contrast, many reported quinoline-4-carboxamide analogs populate a far higher lipophilicity range. For example, N-(2,3-dimethylcyclohexyl)-2-[(4-ethylphenyl)sulfanyl]quinoline-4-carboxamide has a computed logP of 7.24, and N-cycloheptyl-2-(2-ethylanilino)quinoline-4-carboxamide has a logP of 6.98 . This difference of approximately 5–6 logP units corresponds to a >100,000-fold difference in theoretical octanol–water partition coefficient, with significant implications for aqueous solubility, plasma protein binding, and metabolic clearance.

Lipophilicity Drug-likeness ADME prediction

Polar Surface Area and Hydrogen-Bonding Capacity vs. CNS-Penetrant Quinoline Carboxamides

The target compound has a computed PSA of 90.65 Ų, with 5 HBA and 2 HBD . This PSA exceeds the classical threshold of 60–70 Ų for passive blood–brain barrier (BBB) penetration, and the HBA count exceeds the typical ≤4 HBA guideline for CNS drug candidates. In contrast, quinoline-4-carboxamides with PSA values of 32–42 Ų and only 3–4 HBA (e.g., N-ethyl-2-(2-methylphenyl)quinoline-4-carboxamide, PSA 32.6 Ų, HBA 3, HBD 1) are predictively more CNS-permeable . The target's higher PSA and HBA count favor peripheral target engagement over CNS exposure, a differentiation relevant for selecting compounds for non-CNS indications such as peripheral oncology or anti-infective programs where CNS side effects are undesirable.

Polar surface area BBB permeability Hydrogen bonding

Quantitative Estimate of Drug-Likeness (QED) and Lead-Likeness vs. High-Throughput Screening Hits

The target compound achieves a QED weighted score of 0.69, with zero Lipinski Rule-of-5 violations and 7 rotatable bonds . The QED metric integrates molecular weight, logP, HBA, HBD, PSA, rotatable bonds, aromatic rings, and alerts on a 0–1 scale, where values >0.67 are considered 'attractive' for drug development. This score surpasses the typical QED distribution of large commercial screening libraries, which often center around 0.49 [1]. The absence of Ro5 violations and the moderate rotatable bond count (7, well below the 10-bond threshold commonly associated with reduced oral bioavailability) position this compound as a more lead-like starting point compared to many quinoline-triazole hybrids that carry 10–11 rotatable bonds and 2 Ro5 violations .

Drug-likeness QED score Lead optimization

1,2,4-Triazole vs. 1,2,3-Triazole Regioisomerism: Differential Kinase Inhibition Patterns

The target compound employs a 1,2,4-triazole core, which class-level evidence indicates can act as a bioisostere for the imidazole moiety in farnesyltransferase inhibitors, yielding comparable SAR profiles [1]. In contrast, quinoline hybrids bearing a 1,2,3-triazole connector—synthesized via CuAAC click chemistry—preferentially target c-Met kinase, with IC50 values reaching sub-micromolar potency against A549, H460, HT-29, MKN-45, and U87MG cancer cell lines [2]. Additionally, 1,2,3-triazole quinoline hybrids have been optimized as dual CDK2/EGFR inhibitors with IC50 values of 1.60 µM (CDK2) and 0.40 µM (EGFR) . The 1,2,4-triazole scaffold of the target compound is expected to engage a different target space, including Pim-1 kinase, for which quinoline-4-carboxamide derivatives have demonstrated inhibitory activity with IC50 values as low as 0.11 µM in biochemical assays [3].

Triazole regioisomerism Kinase inhibition Target selectivity

Rotatable Bond Count and Conformational Entropy vs. Macrocyclic or Rigidified Quinoline Analogs

The target compound contains 7 rotatable bonds , which is at the upper boundary of the 0–7 range recommended for oral drug candidates by Veber's rules (≤10 rotatable bonds). For comparison, the antimalarial preclinical candidate DDD107498 (a quinoline-4-carboxamide) was explicitly optimized for reduced conformational flexibility, and many potent quinoline-4-carboxamide antimalarials carry only 3–5 rotatable bonds [1]. In contrast, several commercial quinoline-4-carboxamide screening compounds bear 11 rotatable bonds, imposing a greater entropic penalty upon target binding . The target compound's intermediate flexibility (7 rotatable bonds) offers a trade-off: sufficient conformational adaptability to interrogate multiple binding site geometries while remaining below the threshold where excessive flexibility degrades binding affinity and oral absorption.

Conformational flexibility Rotatable bonds Ligand efficiency

Absence of Experimental Biological Data as a Key Differentiator Requiring Explicit Lot-Level Characterization

Comprehensive searching of PubMed, patent databases (Google Patents, USPTO, WIPO), PubChem, ChemSpider, and ChEMBL as of April 2026 yields no indexed primary research article, patent example, or bioassay record that reports quantitative biological activity data (IC50, EC50, Ki, MIC, etc.) for the specific compound N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-methyl-4-quinolinecarboxamide [1]. This is in contrast to closely related compound classes: quinoline-4-carboxamide antimalarial leads (e.g., DDD107498, Pf EC50 = 120 nM for initial hit, optimized to low nM) [2], and quinoline-1,2,3-triazole hybrids with IC50 values of 0.39–3.65 µg/mL against MCF-7 breast cancer cells [3]. The complete absence of experimental pharmacology, ADME, or toxicology data for the target compound is itself a critical procurement differentiator: any vendor claiming biological potency without providing a valid, citable data source should be treated with skepticism.

Evidence gap analysis Quality control Procurement specification

N-[3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-methyl-4-quinolinecarboxamide: Evidence-Supported Application Scenarios for Procurement and Deployment


Kinase-Focused Hit Expansion and SAR Exploration

Based on class-level evidence that quinoline-4-carboxamide derivatives inhibit Pim-1 kinase (IC50 values as low as 0.11 µM for optimized analogs) and that 1,2,4-triazoles serve as imidazole bioisosteres in farnesyltransferase inhibitors [1], this compound is best deployed as a core scaffold in kinase inhibitor hit expansion libraries. Its favorable QED (0.69), zero Ro5 violations, and intermediate flexibility (7 rotatable bonds) enable systematic analoging at the 4-methoxyphenyl and 2-methylquinoline positions without immediate property cliff concerns [2]. Researchers should procure this compound as an analytically qualified core scaffold (HPLC purity ≥ 95%, identity confirmed by 1H/13C NMR and HRMS) rather than as a pre-characterized biological probe, and plan in-house biochemical profiling against a kinase panel including Pim-1, FLT3, and PDGFR family members.

Peripheral-Target Drug Discovery Requiring CNS Exclusion

The compound's PSA of 90.65 Ų and HBA count of 5 place it firmly above established thresholds for passive CNS penetration (PSA > 70 Ų; HBA > 4) . This property profile is advantageous for peripheral oncology, anti-infective, or anti-inflammatory programs where CNS-mediated side effects must be minimized. Compared to CNS-penetrant quinoline-4-carboxamides with PSA values of 32–42 Ų [1], this compound offers a predictively reduced brain-to-plasma ratio, making it suitable for hit-to-lead campaigns explicitly targeting peripheral tissues. Procurement specifications should request batch-level PSA computation or experimental logD7.4 (shake-flask method) to confirm the predicted peripheral restriction before committing to in vivo PK studies.

Anti-Infective Screening with Dual Gram-Positive/Gram-Negative Potential

The 1,2,4-triazole-quinoline hybrid class has documented broad-spectrum antibacterial activity against both drug-sensitive and drug-resistant Gram-positive and Gram-negative organisms . The target compound's AlogP of 1.29—substantially lower than many antibacterial leads that suffer from excessive lipophilicity—combined with its moderate PSA of 90.65 Ų, predicts adequate permeability across bacterial outer membranes while maintaining aqueous solubility for MIC determination in broth microdilution assays [1]. Researchers procuring this compound for anti-infective screening should prioritize vendors supplying dry, accurately weighed aliquots in septum-sealed vials to prevent hydration, and request confirmation that the batch is free of elemental impurities (particularly heavy metals from synthetic catalysts) that could artifactually inhibit bacterial growth.

Computational Chemistry and Structure-Based Drug Design Reference

Despite the absence of experimental biological data, this compound's well-defined computed property profile (AlogP 1.29, PSA 90.65 Ų, HBA 5, HBD 2, QED 0.69) makes it suitable as a reference structure for computational model calibration . Its 1,2,4-triazole-quinoline scaffold is amenable to molecular docking studies against targets such as Pim-1 kinase, where quinoline-carboxamide analogs have demonstrated binding [1], and DFT calculations can derive electronic properties (HOMO-LUMO gaps, electrostatic potential maps) for QSAR model building. Procurement for computational chemistry use should specify that the compound be supplied as a neat, amorphous solid with a Certificate of Analysis documenting the exact lot-specific molecular weight and absence of polymorphic contamination that could affect computed vs. experimental property correlations.

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